4-Aminobut-3-en-2-one
Description
4-Aminobut-3-en-2-one (IUPAC name: 4-amino-3-buten-2-one) is an α,β-unsaturated ketone with an amino group at the γ-position. Its molecular formula is C₄H₇NO (molecular weight: 85.11 g/mol) . Key structural features include:
- Conjugated enone system: The α,β-unsaturated ketone (C=O and C=C bonds in conjugation) enables electrophilic reactivity.
- Amino substituent: The primary amine at the C4 position contributes to nucleophilic and hydrogen-bonding properties.
- Stereochemistry: The compound exists in an (E)-configuration (trans arrangement of substituents around the double bond), as confirmed by its SMILES string CC(=O)C=CN and InChIKey NGUGWHFIVAQVMN-UHFFFAOYSA-N .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(E)-4-aminobut-3-en-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+ |
InChI Key |
NGUGWHFIVAQVMN-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/N |
Canonical SMILES |
CC(=O)C=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobut-3-en-2-one can be synthesized through various methods. One common synthetic route involves the 1,4-addition of an amine to a conjugated enone. This reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of 4-aminobut-2-enolides with specific reagents to yield the desired product .
Industrial Production Methods
Industrial production of 4-Aminobut-3-en-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Aminobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminobut-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition . The exact molecular targets and pathways depend on the specific biological context and the enzyme involved .
Comparison with Similar Compounds
Substituent Variations
The following compounds share the enaminone core but differ in substituents, leading to distinct physicochemical and reactivity profiles:
Electronic and Reactivity Differences
- Electron-Donating Groups: The -NH₂ group in 4-aminobut-3-en-2-one activates the enone system for nucleophilic additions (e.g., Michael additions) . Methoxy (-OCH₃) substituents in the dimethoxy derivative further stabilize the conjugated system via resonance.
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) groups in compounds deactivate the enone, reducing reactivity toward nucleophiles but enhancing resistance to oxidation.
- Steric Effects: Bulky substituents like -N(CH₃)₂ or benzyl groups hinder access to the reactive enone site, slowing reaction kinetics.
Physical Properties
Limited data on melting points or solubility are available in the provided evidence. However:
- Polarity: Amino and ketone groups in 4-aminobut-3-en-2-one suggest moderate solubility in polar solvents (e.g., ethanol, DMSO).
- Lipophilicity: Benzylamino derivatives exhibit higher logP values, favoring solubility in organic solvents.
- Stability : Trifluorinated derivatives are likely more thermally stable due to strong C-F bonds.
Biological Activity
4-Aminobut-3-en-2-one, also known as an enaminone, is an organic compound with the molecular formula C₄H₇NO. Its unique structure, characterized by a double bond between the second and third carbons and a carbonyl group at the second position, allows it to exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structural formula of 4-Aminobut-3-en-2-one can be represented as follows:
This compound features:
- An amino group at the fourth carbon.
- A carbonyl group at the second position.
- A double bond between the second and third carbons.
These functional groups contribute to its reactivity and potential interactions with biological targets.
The biological activity of 4-Aminobut-3-en-2-one primarily stems from its ability to interact with various molecular targets, particularly enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the enone system allows for conjugation reactions. This interaction modulates enzyme activity, leading to diverse biological effects.
Biological Activities
Research indicates that 4-Aminobut-3-en-2-one exhibits several biological activities:
- Antimicrobial Activity : Some studies have shown that compounds similar to 4-Aminobut-3-en-2-one possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : Preliminary investigations suggest that this compound may influence cancer cell proliferation through its interactions with specific enzymes involved in cancer pathways .
Case Studies
-
Antimicrobial Studies :
- In a study examining various enaminones, including 4-Aminobut-3-en-2-one, researchers found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
- Anticancer Research :
Comparison with Similar Compounds
To understand the uniqueness of 4-Aminobut-3-en-2-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| 3-Aminobut-2-enone | Similar amino and enone structure | Different position of the amino group |
| 4-Dimethylaminobut-2-enone | Contains a dimethylamino group | Enhanced solubility and different reactivity |
| 4-Aminobutanoic Acid | Contains a carboxylic acid group | More polar, affecting solubility and reactivity |
| 4-Aminocrotonic Acid | Similar backbone but with an additional carbon | Potentially different biological activities |
This table highlights how variations in functional groups influence chemical behavior and potential applications.
Applications in Research and Industry
The potential applications of 4-Aminobut-3-en-2-one span various fields:
- Medicinal Chemistry : Its ability to interact with biological targets makes it a candidate for drug development.
- Organic Synthesis : As a versatile building block, it is utilized in synthesizing more complex organic molecules.
- Chemical Industry : It serves as an intermediate in producing various chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
